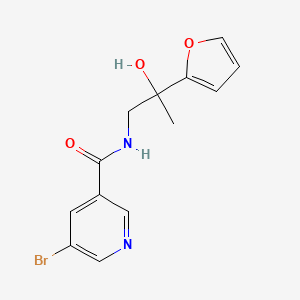

3-Bromo-1-benzothiophene-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-1-benzothiophene-2-sulfonyl fluoride” is a chemical compound with the molecular weight of 295.15 . It is closely related to “3-bromo-1-benzothiophene-2-sulfonyl chloride”, which has a molecular weight of 311.61 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H4BrFO2S2/c9-7-5-3-1-2-4-6 (5)13-8 (7)14 (10,11)12/h1-4H . This code provides a textual representation of the compound’s molecular structure.

科学的研究の応用

Fluorescent and Colorimetric Sensors for Fluoride Ion

Novel derivatives have been designed and synthesized for use as selective fluorescent and colorimetric sensors for fluoride ions. These compounds demonstrate high sensitivity and selectivity towards fluoride ions, showcasing potential applications in environmental monitoring and analytical chemistry (Wu et al., 2016).

SuFEx Click Chemistry

1-Bromoethene-1-sulfonyl fluoride has been developed as a new SuFEx clickable reagent for the regioselective construction of sulfonate-containing compounds. This showcases its utility in click chemistry, facilitating the rapid assembly of complex molecules with potential applications in drug discovery and material science (Leng & Qin, 2018).

Aromatic Fluoride Substitution with Disulfides

A rhodium-catalyzed substitution reaction has been explored for aromatic fluorides with disulfides, highlighting the potential of polyarylthiolation in the modification of polyfluorobenzenes. This method opens new avenues for the synthesis of aryl sulfide compounds with applications in pharmaceuticals and materials science (Arisawa et al., 2008).

Synthesis and Conversions of Benzyl-p-Tolyl Sulfones

Research into the synthesis and cycloaddition of o-quinodimethanes derived from sulfones has been conducted. This work is significant for the development of synthetic methodologies in organic chemistry, providing new pathways for constructing complex molecular architectures (Lenihan & Shechter, 1999).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

An electrochemical approach has been developed for the preparation of sulfonyl fluorides, highlighting an environmentally friendly and efficient method for accessing these functional groups. This technique is crucial for the synthesis of compounds used in click chemistry and drug development (Laudadio et al., 2019).

特性

IUPAC Name |

3-bromo-1-benzothiophene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGHBQFOULNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)

![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)

![[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2769409.png)

![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)